Palmitoyl-Tetrapeptid-7

Übersicht

Beschreibung

Palmitoyl Tetrapeptide-7 can suppress the production of excess interleukins, therefore inhibiting unnecessary inappropriate inflammatory responses and glycation damage.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische und immunmodulatorische Wirkungen

Palmitoyl-Tetrapeptid-7 hat nachweislich die Produktion von Interleukin-6 (IL-6) durch Keratinozyten und Fibroblasten in der Haut reduziert. IL-6 ist ein Mediator der Entzündung, der zur Degradation von extrazellulären Matrixkomponenten führen kann, die Faltenbildung fördert und die Hautstraffheit und -elastizität reduziert .

Faltenreduktion und Hautelastizität

Diese Verbindung ahmt die Aktivität von Immunglobulin G nach und signalisiert der Haut, die Entzündung zu stoppen. Studien haben seine Wirksamkeit bei der Reduzierung von Falten und der Steigerung des Kollagengehalts gezeigt, was zu einer verbesserten Hautstruktur und -elastizität beiträgt .

Kosmetische Formulierungstrends

This compound ist eines der am häufigsten verwendeten Peptide in Anti-Aging-Kosmetikformulierungen. Der Trend hat sich von der Synthese zur biotechnologischen Verarbeitung als dominierende Quelle für die Gewinnung dieser Peptide verschoben .

UVB-Bestrahlungsantwort

Als Fragment von Immunglobulin G reduziert this compound die IL-6-Sekretion in einem basalen Umfeld und dient als entzündungshemmendes Mittel nach Exposition gegenüber UVB-Bestrahlung, wodurch die Haut vor Sonnenschäden geschützt wird .

Wirkmechanismus

Target of Action

Palmitoyl Tetrapeptide-7, also known as Pal-Gly-Gln-Pro-Arg-OH, primarily targets keratinocytes and fibroblasts , which are key cells in the skin . It specifically interacts with these cells to regulate the production of Interleukin-6 (IL-6) , a mediator of inflammation .

Mode of Action

Palmitoyl Tetrapeptide-7 acts as a cellular messenger . It reduces the production of IL-6 by keratinocytes and fibroblasts . This reduction in IL-6 production is particularly significant in a basal setting and after exposure to UVB-irradiation .

Biochemical Pathways

The primary biochemical pathway affected by Palmitoyl Tetrapeptide-7 involves the regulation of inflammatory responses . By inhibiting the excessive release of IL-6, Palmitoyl Tetrapeptide-7 helps to alleviate inappropriate inflammatory reactions and glycation damage .

Pharmacokinetics

This allows it to effectively interact with its targets and exert its anti-inflammatory and anti-aging effects .

Result of Action

The molecular and cellular effects of Palmitoyl Tetrapeptide-7’s action are primarily related to its anti-inflammatory properties . By reducing IL-6 production, it leads to a slower degradation of the extracellular matrix components, thereby reducing wrinkle formation and enhancing skin firmness and elasticity . This protective effect helps to preserve the skin’s natural youthfulness and boost its replenishment .

Action Environment

Environmental factors such as exposure to pollutants, free radicals, or other chemicals can induce inflammation and increase IL-6 production . Palmitoyl Tetrapeptide-7 can help to mitigate these effects by reducing IL-6 production, thereby protecting the skin from inflammation-related damage . Additionally, its anti-inflammatory action extends to reducing melanin production, which can be influenced by environmental factors .

Biochemische Analyse

Biochemical Properties

Palmitoyl Tetrapeptide-7 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbonyl group (C=O) present in the amide bonds between amino acids plays a crucial role in stabilizing the peptide structure through hydrogen bonds . The hydroxyl groups (-OH) present on the side chain of glutamine allow additional hydrogen bonds that can help stabilize the peptide structure and interact with other molecules in the skin .

Cellular Effects

Palmitoyl Tetrapeptide-7 has notable effects on various types of cells and cellular processes. It influences cell function by reducing the production of interleukin-6 (IL-6), a pro-inflammatory cytokine that plays a key role in inflammatory processes in the body, including the skin . When IL-6 is present in high concentrations, it leads to increased inflammation, which can accelerate the breakdown of collagen and other important structural proteins in the skin, thus speeding up skin aging .

Molecular Mechanism

The mechanism of action of Palmitoyl Tetrapeptide-7 is based on reducing the production of interleukin-6 (IL-6) by keratinocytes and fibroblasts, key cells in the skin . Interleukin-6 is a mediator of inflammation that causes faster degradation of extracellular matrix components, promotes wrinkle formation, and reduces skin firmness and elasticity .

Temporal Effects in Laboratory Settings

The effects of Palmitoyl Tetrapeptide-7 change over time in laboratory settings. In vitro studies have shown that Palmitoyl Tetrapeptide-7 significantly reduces the production of interleukin depending on the dose . The higher the concentration of Palmitoyl Tetrapeptide-7, the greater the reduction in interleukin production (up to 40%) .

Eigenschaften

IUPAC Name |

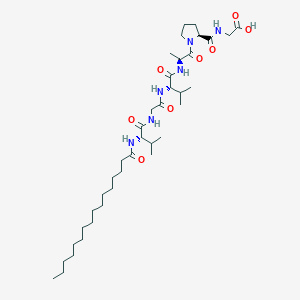

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)/t25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRKJQSLKLYWBQ-QKDODKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176644 | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221227-05-0 | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221227050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TETRAPEPTIDE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41S464P1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)